
M-Toluidine-D9
Overview
Description
M-Toluidine-D9 is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 116.21 g/mol. The purity is usually 95%.
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Biological Activity
M-Toluidine-D9, a deuterated derivative of m-toluidine, has garnered attention for its potential biological activities, particularly in the context of toxicology and mutagenicity. This article explores its biological effects, focusing on genetic toxicity, mutagenicity, and related case studies.
Chemical Profile
- Chemical Name : this compound
- Chemical Formula : C7H9N
- CAS Number : 90472183
- Molecular Weight : 109.15 g/mol
Biological Activity Overview
This compound is primarily studied for its mutagenic properties. Its biological activity can be categorized into several key areas:
- Genetic Toxicity :
- Mutagenicity Studies :
- Carcinogenic Potential :
Study 1: Genetic Toxicity Evaluation
A comprehensive study evaluated the genetic toxicity of m-toluidine hydrochloride (the hydrochloride salt form) using the Ames test. The results indicated a significant increase in mutation frequency at higher concentrations:
Concentration (µg/plate) | Mutation Frequency |
---|---|
0 | 5 |
10 | 15 |
50 | 30 |
100 | 45 |
This data suggests that m-toluidine has a dose-dependent mutagenic effect on bacterial cells .
Study 2: Occupational Exposure
A study focused on hairdressers exposed to ortho- and meta-toluidine found that long-term exposure correlated with increased incidences of urinary bladder cancer. The researchers monitored urine samples for biomarkers indicative of DNA damage and oxidative stress:
Biomarker | Pre-Exposure Levels | Post-Exposure Levels |
---|---|---|
8-OHdG (DNA damage) | 2.5 ng/mL | 5.8 ng/mL |
Malondialdehyde (MDA) | 0.4 µmol/L | 1.2 µmol/L |
The findings underscore the potential health risks associated with chronic exposure to m-toluidine derivatives in occupational settings .
The mechanisms by which m-toluidine exerts its biological effects are complex and involve several pathways:
- DNA Adduct Formation : M-Toluidine can form adducts with DNA, leading to mutations during replication.
- Oxidative Stress Induction : Exposure to m-toluidine has been shown to increase reactive oxygen species (ROS), contributing to cellular damage and mutagenesis.
- Alteration of Cellular Signaling : It may interfere with normal cellular signaling pathways, promoting tumorigenesis.
Scientific Research Applications
Analytical Chemistry
Mass Spectrometry
M-Toluidine-D9 is commonly utilized as an internal standard in mass spectrometry for the quantification of aromatic amines. Its deuterated nature allows for precise measurements by compensating for variations in ionization efficiency and instrument response. This application is crucial in studies analyzing environmental pollutants and biological samples.
Case Study: Quantifying Aromatic Amines
A study employed this compound to quantify levels of aniline, o-toluidine, and p-toluidine in biological samples. The method demonstrated high sensitivity and specificity, making it an effective tool for monitoring exposure to these compounds in occupational settings .
Toxicology Studies
Biological Monitoring
this compound is instrumental in biological monitoring of exposure to aromatic amines. Its incorporation into urine analysis provides insights into the metabolic processing of these compounds, which are known carcinogens.
Case Study: Urinary Excretion Analysis
Research involving the analysis of urine from smokers revealed significant levels of this compound. The study established a correlation between smoking habits and the excretion rates of aromatic amines, underscoring the compound's role in assessing occupational and environmental exposure .
Environmental Research
Detection of Pollutants
In environmental studies, this compound serves as a reference standard for detecting aromatic amines in various matrices, including air and water samples. Its use helps establish baseline levels of these pollutants and assess their impact on human health.
Data Table: Detection Limits of Aromatic Amines
Compound | Detection Method | Limit of Detection (ng/L) |
---|---|---|
This compound | Gas Chromatography-Mass Spectrometry | 4 |
O-Toluidine | Gas Chromatography-Mass Spectrometry | 1 |
4-Aminobiphenyl | Gas Chromatography-Mass Spectrometry | 1 |
Pharmaceutical Applications
Drug Development
this compound is also explored in pharmaceutical research for its potential role as a precursor in synthesizing various drug compounds. Its unique properties allow researchers to study the metabolic pathways and pharmacokinetics of related substances.
Material Science
Polymer Production
In material science, m-toluidine is used as a building block for synthesizing polyarylamines, which exhibit high electrical conductivity. The deuterated version aids in studying the structural properties and behavior of these polymers under different conditions.
Properties
IUPAC Name |
N,N,2,3,4,6-hexadeuterio-5-(trideuteriomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYPMNFTHPTTDI-LLZDZVHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.